molecular formula C5H4N4O2 B13890404 (4-Nitro-1H-imidazol-1-yl)acetonitrile

(4-Nitro-1H-imidazol-1-yl)acetonitrile

Cat. No.: B13890404
M. Wt: 152.11 g/mol
InChI Key: IPTAPIVZNXNUAJ-UHFFFAOYSA-N
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Description

(4-Nitro-1H-imidazol-1-yl)acetonitrile is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a nitro group at the 4-position and an acetonitrile group at the 1-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-1H-imidazol-1-yl)acetonitrile typically involves the nitration of imidazole derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 4-nitroimidazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Nitro-1H-imidazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetonitrile group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitrosoimidazole derivatives.

    Reduction: Formation of aminoimidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: (4-Nitro-1H-imidazol-1-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The nitro group is known to enhance the biological activity of imidazole derivatives, making this compound a valuable candidate for drug development.

Medicine: The compound is investigated for its potential use in the treatment of various diseases, including bacterial infections and cancer. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Nitro-1H-imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The acetonitrile group can also participate in covalent bonding with target proteins, further enhancing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-Methyl-4-nitroimidazole
  • 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
  • Methyl (4-nitro-1-imidazolyl)acetate

Comparison: (4-Nitro-1H-imidazol-1-yl)acetonitrile is unique due to the presence of both nitro and acetonitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with potential applications in various fields. Its unique combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

2-(4-nitroimidazol-1-yl)acetonitrile

InChI

InChI=1S/C5H4N4O2/c6-1-2-8-3-5(7-4-8)9(10)11/h3-4H,2H2

InChI Key

IPTAPIVZNXNUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC#N)[N+](=O)[O-]

Origin of Product

United States

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